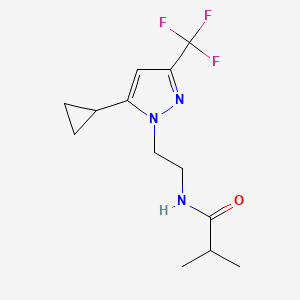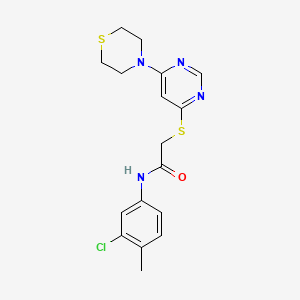
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide is an intriguing compound, often known for its applications in various scientific fields. This compound boasts a unique structure combining the pyrazole ring and cyclopropyl group with a trifluoromethyl substituent, making it a significant player in chemical research.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide, researchers typically employ multi-step processes. One common method begins with the formation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core, followed by the attachment of the ethyl linker, and finally, the addition of the isobutyramide group under controlled conditions. This process often involves the use of high-boiling solvents and catalysts to ensure efficient reactions.
Industrial Production Methods
For large-scale production, similar synthetic routes are employed, though with optimizations for scalability. High-throughput techniques, such as continuous flow synthesis and automated reactors, allow for the production of this compound in greater quantities while maintaining purity and yield.
化学反応の分析
Types of Reactions
Oxidation: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide can undergo oxidation, typically at the pyrazole ring or the ethyl linker.
Reduction: The compound can also be reduced, often targeting the pyrazole ring or the cyclopropyl group.
Substitution: Substitution reactions are possible, particularly at the cyclopropyl group or the trifluoromethyl substituent.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, permanganates, or chromium trioxide can be used.
Reducing Agents: Hydrogen in the presence of palladium catalysts, or hydrides like lithium aluminum hydride.
Substituents: Alkyl halides, nucleophiles like amines or thiols, under mild to moderate temperature conditions.
Major Products Formed
The products depend on the specific reaction type and conditions. Oxidation typically leads to hydroxylated or carbonyl products, reduction yields hydrogenated compounds, and substitution can introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide serves as a building block for more complex molecules, often utilized in medicinal chemistry for drug design.
Biology
In biology, it can act as a probe to study enzymatic reactions or biological pathways, especially those involving the pyrazole ring or trifluoromethyl groups.
Medicine
Medically, its unique structure makes it a candidate for developing new pharmaceuticals, particularly targeting inflammation and metabolic disorders.
Industry
In the industrial sector, it can be used in the development of agrochemicals, dyes, and polymers due to its robust chemical nature.
作用機序
The mechanism of action varies with its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding at active sites or altering conformation.
類似化合物との比較
Compared to similar compounds like N-(2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide or N-(2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide, the cyclopropyl group in our compound introduces a unique steric effect, potentially enhancing binding affinity or selectivity in biological applications. These subtle differences underscore the compound's unique properties and potential advantages in various fields.
特性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-8(2)12(20)17-5-6-19-10(9-3-4-9)7-11(18-19)13(14,15)16/h7-9H,3-6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGPHNDBBDCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943503.png)


![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)
![5-[[3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2943510.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)
![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)


![5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2943516.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943518.png)


![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)
